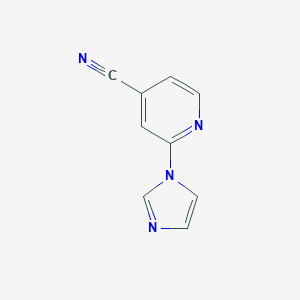

2-(1H-imidazol-1-yl)pyridine-4-carbonitrile

Description

Properties

IUPAC Name |

2-imidazol-1-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-6-8-1-2-12-9(5-8)13-4-3-11-7-13/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVWKPYQUABASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598788 | |

| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158020-84-9 | |

| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Elucidation of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive dedicated literature, this document leverages established principles of spectroscopy and synthetic organic chemistry, drawing upon data from analogous structures to present a robust and scientifically grounded profile of the target molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. We will explore a plausible synthetic pathway, predict and interpret its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and provide detailed experimental considerations.

Introduction and Molecular Overview

Heterocyclic compounds containing imidazole and pyridine scaffolds are of significant interest due to their diverse biological activities and applications in materials science. The title compound, 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile, combines these two key pharmacophores with a nitrile group, a versatile functional group that can participate in various chemical transformations. The unique electronic properties arising from the interplay of the electron-rich imidazole ring, the electron-deficient pyridine ring, and the electron-withdrawing nitrile group make this molecule a compelling target for further investigation.

Molecular Structure and Properties:

-

Molecular Formula: C₉H₆N₄[1]

-

Molecular Weight: 170.17 g/mol [1]

-

Core Scaffolds: 1-substituted imidazole and a 2,4-disubstituted pyridine.

The structural arrangement of these components is anticipated to significantly influence the molecule's spectroscopic signature and chemical reactivity.

Caption: Molecular structure of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile.

Proposed Synthesis Pathway

Proposed Reaction Scheme:

The synthesis can be envisioned as a two-step process starting from commercially available 4-cyanopyridine.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical):

Part 1: Synthesis of 4-Cyanopyridine N-oxide

-

Dissolution: Dissolve 4-cyanopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Synthesis of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile

-

Reaction Setup: To a solution of 4-cyanopyridine N-oxide (1.0 eq) in a suitable solvent like acetonitrile, add imidazole (1.2-1.5 eq).

-

Catalysis: Add a catalytic amount of an acid catalyst, such as Amberlyst-15.[2]

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: After completion, filter off the catalyst and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile.

Spectroscopic Data Analysis and Interpretation

The following sections detail the predicted spectroscopic data for 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile, based on the analysis of its constituent moieties and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are discussed below.

3.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the imidazole and pyridine rings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| H-2' (Im) | 8.0 - 8.2 | s | The proton at the C-2 position of the imidazole ring is typically the most deshielded. |

| H-5' (Im) | 7.4 - 7.6 | t | |

| H-4' (Im) | 7.2 - 7.4 | t | |

| H-6 (Py) | 8.7 - 8.9 | d | The proton ortho to the pyridine nitrogen is expected to be significantly deshielded. |

| H-5 (Py) | 7.8 - 8.0 | dd | |

| H-3 (Py) | 7.6 - 7.8 | d |

Note: The exact chemical shifts and coupling constants will be dependent on the solvent used for analysis. The protons of the imidazole ring in related structures typically appear in the range of δ 7.0-8.0 ppm.

3.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2' (Im) | 135 - 138 | The C-2 carbon of the imidazole ring is typically found in this region.[3] |

| C-5' (Im) | 128 - 130 | |

| C-4' (Im) | 118 - 120 | |

| C-2 (Py) | 150 - 152 | The carbon attached to two nitrogen atoms will be significantly deshielded. |

| C-6 (Py) | 148 - 150 | |

| C-4 (Py) | 140 - 142 | The carbon bearing the nitrile group will be deshielded. |

| C-5 (Py) | 122 - 124 | |

| C-3 (Py) | 115 - 117 | |

| CN | 116 - 118 | The nitrile carbon typically appears in this region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Medium to Strong |

| C=N and C=C (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

The presence of a sharp, medium-to-strong absorption band in the region of 2220-2240 cm⁻¹ will be a key indicator of the nitrile functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak at m/z = 170, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation pattern will likely involve the loss of HCN (m/z = 27) from the nitrile group and fragmentation of the imidazole and pyridine rings.

Trustworthiness and Self-Validation

The protocols and data presented in this guide are based on established and well-documented chemical principles and spectroscopic trends. To ensure the integrity of the synthesis and characterization of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile, the following self-validating system should be employed:

-

Cross-Verification of Spectroscopic Data: The data obtained from ¹H NMR, ¹³C NMR, IR, and MS should be mutually consistent. For instance, the number of protons and carbons observed in the NMR spectra must match the molecular formula determined by high-resolution mass spectrometry.

-

Purity Assessment: The purity of the synthesized compound should be assessed by multiple techniques, such as high-performance liquid chromatography (HPLC) and melting point analysis.

-

Comparison with Predicted Data: The experimentally obtained spectroscopic data should be compared with the predicted values provided in this guide. Significant deviations may indicate the formation of an unexpected product or the presence of impurities.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile. By leveraging data from analogous structures and established chemical principles, this document offers a solid foundation for researchers to undertake the synthesis and characterization of this and other related heterocyclic compounds. The proposed synthetic route is practical, and the predicted spectroscopic data provide a clear roadmap for structural elucidation. As with any scientific endeavor, careful experimental execution and thorough data analysis are paramount to success.

References

-

Li, J., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2346. [Link]

-

Kamal, A., et al. (2012). Metal Free Quick Introduction of Azole in to Azine Nucleus: Acid Catalyzed Reissert-Henze Reaction. ChemInform, 43(35). [Link]

-

Al-Masoudi, N. A., et al. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, 91(6), 1211-1225. [Link]

-

PubChem. 2-(1H-imidazol-2-yl)pyridine. [Link]

-

Zinad, D. S., et al. (2018). N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. Molbank, 2018(4), M1030. [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus... [Link]

-

Garino, C., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4125. [Link]

-

Sahoo, J. K., & Dash, K. C. (1984). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 23A, 696-698. [Link]

-

Povarov, I. G., et al. (2022). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. International Journal of Molecular Sciences, 23(21), 13233. [Link]

-

PubChem. 2-(1H-imidazol-2-yl)pyridine. [Link]

-

Ramachandran, E., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Heliyon, 8(10), e11003. [Link]

-

Less, G. B., et al. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(6), o1704-o1706. [Link]

-

van der Westhuizen, J. H., et al. (2017). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1019–1023. [Link]

-

Molbase. 2-(1h-Imidazol-1-yl)pyridine-4-carbonitrile. [Link]

Sources

Commercial suppliers of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile starting materials

Topic: Commercial suppliers of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile starting materials Content Type: In-depth technical guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the landscape of xanthine oxidase (XO) inhibitors, the pyridine-imidazole scaffold is a critical pharmacophore. Specifically, 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile (CAS: 158020-84-9) serves as the pivotal intermediate for the synthesis of Topiroxostat (FYX-051), a potent non-purine XO inhibitor used for treating hyperuricemia and gout.

This guide addresses the technical sourcing and synthesis of this intermediate. Unlike commodity chemicals, the direct commercial availability of the target molecule can be sporadic or limited to "make-on-demand" quantities. Therefore, for robust process development, the most reliable strategy is to source the high-purity starting materials (precursors) and perform the coupling in-house. This document details the supply chain for these precursors, the specific chemical identity to avoid isomer confusion, and a validated synthesis protocol.

Chemical Identity and Isomer Criticality

A common pitfall in sourcing this scaffold is the confusion between N-linked and C-linked imidazole isomers. For Topiroxostat analogs, the imidazole must be attached to the pyridine via the nitrogen (N1) atom.

| Feature | Target Molecule | Common Isomer (Incorrect) |

| IUPAC Name | 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile | 2-(1H-imidazol-2-yl)pyridine-4-carbonitrile |

| Linkage | C-N Bond (Pyridine C2 to Imidazole N1) | C-C Bond (Pyridine C2 to Imidazole C2) |

| CAS Number | 158020-84-9 | Varies by substitution |

| Key Function | XO Inhibitor Intermediate (Topiroxostat) | Ligand for coordination chemistry |

Critical Directive: When sourcing, verify the structure explicitly. Many suppliers list "Imidazopyridine" derivatives generically. Ensure the CAS matches the N-linked species or the precursors listed below.

Strategic Sourcing: The Precursor Supply Chain

For scalable synthesis, the supply chain relies on two primary starting materials: the electrophile (halopyridine) and the nucleophile (imidazole).

The Electrophile: 2-Chloropyridine-4-carbonitrile

This is the rate-limiting raw material. While the fluoro-analog (2-fluoropyridine-4-carbonitrile) reacts faster, the chloro-analog is significantly more cost-effective for kilogram-scale batches.

-

Chemical Name: 2-Chloropyridine-4-carbonitrile

-

Alternate Name: 2-Chloro-4-cyanopyridine[1]

-

CAS Number: 33252-30-1 (Note: Do not confuse with 19235-89-3, which is the 4-chloro-2-cyano isomer).

-

Purity Requirement:

97% (HPLC). Avoid batches with >0.5% 2-chloropyridine-4-amide (hydrolysis impurity).

Key Commercial Suppliers:

| Supplier | Tier | Region | Catalog / Product ID | Notes |

| Sigma-Aldrich (Merck) | Global Distributor | US/EU | 548227 | High reliability, good for gram-scale R&D. |

| Combi-Blocks | Specialist | USA | PY-7268 | Excellent stock availability for mid-scale (g to kg). |

| Enamine | CRO/Supplier | Ukraine/EU | EN300-68875 | Strong for building blocks; offers custom synthesis. |

| Fluorochem | Distributor | UK | 043653 | Reliable European sourcing hub. |

| Ambeed | Catalog | USA | A148765 | Competitive pricing for bulk inquiries. |

The Nucleophile: Imidazole

-

Chemical Name: 1H-Imidazole[2]

-

CAS Number: 288-32-4

-

Sourcing Strategy: Commodity chemical. Available from TCI , Alfa Aesar , and Sigma-Aldrich in bulk.

-

Grade: Anhydrous grade is preferred to suppress nitrile hydrolysis during the coupling reaction.

Visualizing the Supply & Synthesis Workflow

The following diagram illustrates the logical flow from raw material sourcing to the final intermediate, highlighting the critical decision nodes.

Figure 1: Strategic sourcing and synthesis flow for Topiroxostat intermediate.

Technical Protocol: Synthesis via SNAr

If the target molecule cannot be sourced directly, the following protocol is the industry standard for generating it from the precursors listed above. This method utilizes a Nucleophilic Aromatic Substitution (SNAr).

Reaction Mechanism

The imidazole nitrogen (N1) acts as the nucleophile, attacking the C2 position of the pyridine ring. The chlorine atom is the leaving group. The electron-withdrawing nitrile group at C4 activates the ring, facilitating the substitution.

Step-by-Step Methodology

Reagents:

-

2-Chloro-4-cyanopyridine (1.0 equiv)[1]

-

Imidazole (1.2 equiv)[2]

-

Potassium Carbonate (

) (2.0 equiv) or Sodium Hydride (NaH) (1.1 equiv) -

Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Protocol:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-cyanopyridine (e.g., 10.0 g, 72.2 mmol) in anhydrous DMF (100 mL).

-

Addition: Add imidazole (5.9 g, 86.6 mmol) and

(19.9 g, 144 mmol).-

Note: If using NaH, add it slowly at 0°C under nitrogen to prevent exotherm, then warm to room temperature before heating.

-

-

Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

or Ar) for 4–6 hours.-

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The product spot will be more polar than the starting chloride.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice/water (500 mL). The product often precipitates as a solid.

-

Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL), wash organic layers with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH gradient) if necessary.

Quality Control Parameters

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (DMSO-d6): Diagnostic peaks for the imidazole protons (

~8.5, 7.9, 7.2 ppm) and the pyridine protons. -

Impurity Marker: Watch for the hydrolysis of the nitrile (-CN) to the amide (-CONH2). This occurs if the reaction is too wet or the temperature is too high for prolonged periods.

Synthesis Pathway Visualization

Figure 2: Reaction pathway and critical impurity control.

References

-

Vertex AI Search. (2025). Commercial availability of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile. Retrieved from and .

-

PubChem. (2025).[1] Compound Summary: 2-Chloro-4-pyridinecarbonitrile (CAS 33252-30-1).[1] National Library of Medicine. Retrieved from [Link]

- Google Patents. (2016). Synthetic method of Topiroxostat (CN105348264A).

Sources

Methodological & Application

Application Note: High-Purity Isolation of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile via Flash Column Chromatography

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile , a critical intermediate in the synthesis of xanthine oxidase inhibitors (e.g., Topiroxostat).

Abstract & Strategic Overview

The purification of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile presents a classic challenge in heterocyclic chemistry: separating a moderately polar, basic product from unreacted starting materials (typically imidazole and 2-halo-4-cyanopyridines) without yield loss due to irreversible adsorption.

The core difficulty lies in the basic nitrogen atoms of the imidazole and pyridine rings, which interact strongly with the acidic silanol groups (

Target Molecule Profile[2][3][4][5][6]

-

Compound: 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile

-

Molecular Formula:

-

Key Functional Groups:

-

Nitrile (C-4): Electron-withdrawing, increases polarity but decreases the basicity of the pyridine nitrogen.

-

Imidazole (C-2): N-linked. The N3 nitrogen is basic (

) and is the primary cause of silica interaction.

-

-

Solubility: Soluble in Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate. Poorly soluble in Hexanes.

Physicochemical Analysis & Method Design

The "Silanol Effect" Mechanism

Standard silica gel is slightly acidic (

-

Result: The compound "drags" through the column, eluting as a broad smear rather than a tight band.

-

Solution: We introduce a competing base (TEA) into the mobile phase. TEA has a higher affinity for silanols than the target pyrimidine-imidazole, effectively "capping" the active sites.

Mobile Phase Selection

While Ethyl Acetate/Hexane is common, it often fails to elute polar imidazoles efficiently. A DCM/MeOH system is superior for this application because:

-

Solubility: It maintains the analyte in solution even at high concentrations.

-

Polarity Control: MeOH provides the necessary polarity to disrupt hydrogen bonding.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

-

Equipment: Flash chromatography system (e.g., Biotage, Combiflash) or manual glass column.

Step 1: Thin Layer Chromatography (TLC) Method Development

Before running the column, validate the separation on TLC plates.

-

Prepare Solvent A: 100% DCM.

-

Prepare Solvent B: 10% MeOH in DCM.

-

Run TLC: Spot the crude mixture. Develop in 5% MeOH in DCM .

-

Observation: If the spot streaks (comet-like tail), the silica is interacting with the basic nitrogen.

-

-

Modify with TEA: Add 1% TEA to the developing chamber.

-

Result: The spot should tighten into a compact oval. The

value will likely increase slightly. Target an

-

Step 2: Sample Preparation (Dry Loading)

Liquid injection in DCM often leads to band broadening due to solvent effects. Dry loading is strongly recommended for this compound.

-

Dissolve the crude residue in a minimum amount of DCM/MeOH (9:1).

-

Add Silica Gel (approx. 1:1 mass ratio to crude).

-

Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

-

Note: Ensure no solvent remains; residual MeOH will ruin the gradient start.

Step 3: Column Packing & Conditioning

-

Slurry Pack: Suspend silica in 99% DCM / 1% TEA . Pour into the column.[1][3]

-

Crucial: Pre-treating the column with TEA is more effective than just adding it to the eluent. It establishes the "base-shield" immediately.

-

-

Flush: Run 2 column volumes (CV) of DCM/TEA to equilibrate.

Step 4: Elution Gradient

-

Flow Rate: Optimized for column diameter (e.g., 15–20 mL/min for a 20mm column).

-

Mobile Phase A: DCM + 1% TEA.

-

Mobile Phase B: 10% MeOH in DCM + 1% TEA.

| Time (CV) | % Mobile Phase B | Description |

| 0 – 2 | 0% | Elute non-polar impurities (e.g., bis-substituted byproducts). |

| 2 – 5 | 0% → 20% | Linear gradient. Target compound typically elutes here. |

| 5 – 8 | 20% → 50% | Flush polar impurities (e.g., unreacted imidazole, amides). |

| 8 – 10 | 100% | Column wash. |

Step 5: Fraction Analysis & Isolation

-

Collect fractions based on UV detection (254 nm).

-

Check purity via TLC (using the TEA-modified method).

-

Pool pure fractions.

-

TEA Removal: Evaporate solvents. To remove residual TEA (bp 89°C), co-evaporate with Ethanol twice, or dry under high vacuum (>0.1 mbar) at 40°C for 4 hours.

Visualization of Method Logic

Diagram 1: Purification Workflow

Caption: Step-by-step decision tree for purifying basic imidazole derivatives, highlighting the critical intervention point for TEA addition.

Diagram 2: Mechanistic Action of TEA

Caption: Competitive binding mechanism where TEA passivates acidic silanol sites, allowing the target molecule to elute freely.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peaks | Insufficient base modifier. | Increase TEA to 2% or switch to 1% |

| Co-elution | Gradient too steep. | Hold the gradient at 2% MeOH for 5 CVs (Isocratic hold). |

| Precipitation on Column | Solubility limit reached. | Switch from DCM/MeOH to DCM/MeOH/Acetone or reduce loading mass. |

| Product in Flow-through | Solvent too polar. | Ensure the column was equilibrated with 100% DCM (+TEA) initially, not MeOH. |

References

-

BenchChem Technical Support. (2025). Purification of Imidazole Derivatives: Troubleshooting Tailing and Solvent Systems. Retrieved from .

-

National Institutes of Health (NIH). (2025). Synthesis and Purification of Topiroxostat Intermediates via Column Chromatography. PubChem Compound Summary. Retrieved from .

-

MDPI Molecules. (2023). Design and Synthesis of Imidazole-Pyridine Derivatives: Purification Strategies. Molecules, 27(19). Retrieved from .

-

Royal Society of Chemistry. (2025). Mechanochemical and Chromatographic Approaches for Pyridine-Nitrile Synthesis. RSC Advances. Retrieved from .

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile

Audience: Researchers, scientists, and drug development professionals. From the desk of: Senior Application Scientist

Introduction

2-(1H-imidazol-1-yl)pyridine-4-carbonitrile is a heterocyclic compound featuring imidazole and pyridine rings, structures of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1] The reliable synthesis and application of this molecule necessitate a robust and integrated analytical workflow to confirm its identity, purity, and key physicochemical properties. This guide provides a comprehensive overview of the essential analytical methods, underlying principles, and detailed protocols for the thorough characterization of this compound.

The objective of any analytical characterization is to establish that a substance is suitable for its intended purpose.[2] This involves a multi-faceted approach, moving from the confirmation of the molecular structure to the quantification of its purity and the assessment of its physical and thermal properties.

Integrated Analytical Workflow

A logical and efficient characterization process is crucial. The following workflow ensures that each analytical step builds upon the last, providing a complete profile of the target compound.

Caption: Integrated workflow for compound characterization.

Part 1: Structural Elucidation and Confirmation

The primary goal is to unequivocally confirm that the synthesized molecule is indeed 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.[3]

Principle & Causality:

-

¹H NMR: Detects the chemical environment of protons. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal provide information on the electronic environment, neighboring protons, and the relative number of protons, respectively. For this molecule, we expect distinct signals for the protons on both the pyridine and imidazole rings.

-

¹³C NMR: Detects the chemical environment of carbon atoms. The number of signals confirms the number of unique carbons, and their chemical shifts indicate their functional type (e.g., aromatic, nitrile).

-

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as many nitrogen-containing heterocyclic compounds exhibit good solubility in it.[4] It also shifts the residual water peak away from areas of interest.

Expected ¹H and ¹³C NMR Spectral Data:

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

| Imidazole H | 7.0 - 8.5 | s, t, t | 115 - 140 |

| Pyridine H | 7.5 - 9.0 | d, dd, s | 110 - 155 |

| Nitrile C (C≡N) | N/A | N/A | 115 - 125[5] |

Note: These are estimated ranges. Actual values depend on the specific electronic effects within the molecule.

Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Acquire at least 16 scans.

-

Set a spectral width of -2 to 12 ppm.

-

Reference the spectrum to the residual DMSO solvent peak at ~2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum with a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 scans).

-

Set a spectral width of 0 to 200 ppm.

-

Reference the spectrum to the DMSO solvent peak at ~39.52 ppm.

-

-

Data Analysis: Integrate ¹H signals and assign all peaks in both spectra to the corresponding atoms in the structure. Consider 2D NMR experiments (COSY, HSQC) if assignments are ambiguous.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.

Principle & Causality: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass, allowing for the unambiguous determination of the elemental composition. The molecular formula of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile is C₉H₆N₄, with an exact mass of approximately 170.06 g/mol .

The Nitrogen Rule: A key principle in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[6] Our target compound has four nitrogen atoms (an even number), so we expect an even molecular ion mass, consistent with the calculated value of 170.[6]

Protocol: HRMS (ESI-TOF) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: ~3.5 kV.

-

Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.

-

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 171.07. Compare the measured exact mass to the calculated theoretical mass for C₉H₇N₄⁺ to confirm the elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.

Principle & Causality: Specific chemical bonds vibrate at characteristic frequencies. The presence of a nitrile group (C≡N) and aromatic rings (C=C, C=N, C-H) will result in distinct absorption bands in the IR spectrum. The C≡N stretch is particularly diagnostic due to its intensity and unique position in a relatively clean region of the spectrum.[7]

Expected Key FTIR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3150 | Medium |

| Nitrile C≡N | Stretch | 2220 - 2240[7] | Sharp, Strong |

| Aromatic C=C / C=N | Stretch | 1400 - 1650 | Medium-Strong |

Protocol: FTIR (ATR) Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. No further preparation is needed.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Collection: Lower the ATR press to ensure good contact with the sample and collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Analysis: Process the resulting spectrum (background correction, baseline correction) and identify the characteristic absorption bands, paying close attention to the sharp nitrile peak around 2230 cm⁻¹.

Part 2: Purity Assessment and Quantification

Once the structure is confirmed, the next critical step is to determine the purity of the bulk material.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing purity and performing quantitative assays in pharmaceutical development.[8][9] It separates the main compound from any impurities or degradation products.

Principle & Causality: Reversed-phase HPLC (RP-HPLC) is the most common mode. A polar mobile phase is run through a non-polar stationary phase (e.g., C18). Non-polar compounds are retained longer on the column, while polar compounds elute earlier.[8] Given the polar nature of the nitrogen heterocycles in our molecule, a C18 column with a gradient elution of water and acetonitrile is a logical starting point for method development.[10][11] A UV detector is suitable as aromatic systems absorb UV light strongly.[8]

Protocol: Purity Analysis by RP-HPLC

-

Sample Preparation:

-

Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

-

Sample Solution: Prepare a stock solution of the compound at 1.0 mg/mL in diluent. Further dilute to a working concentration of ~0.1 mg/mL.

-

-

Instrumentation & Conditions:

| Parameter | Condition | Justification |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard workhorse for reversed-phase separations. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and MS compatibility. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase. |

| Gradient | 5% to 95% B over 15 min | Ensures elution of both polar and potential non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical runs. |

| Detection | UV at 254 nm | Aromatic heterocycles typically have strong absorbance at this wavelength.[8] |

-

Validation & System Suitability: Before sample analysis, perform a system suitability test (SST) by injecting a standard solution multiple times. Key parameters like retention time repeatability (<1% RSD), peak area repeatability (<2% RSD), and theoretical plates (>2000) must meet predefined criteria to ensure the system is performing correctly. This is a core tenet of a self-validating system, as outlined in ICH Q2(R1) guidelines.[2][12]

-

Data Analysis: Analyze the chromatogram of the sample. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).

Caption: General workflow for HPLC purity analysis.

Elemental Analysis (CHN)

This technique provides the mass percentages of Carbon, Hydrogen, and Nitrogen in the compound, which are then compared to the theoretical values calculated from the molecular formula (C₉H₆N₄).

Principle: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors. This provides a fundamental check on the empirical formula and sample purity, particularly with respect to inorganic impurities.

Expected Values for C₉H₆N₄ (MW: 170.17 g/mol ):

-

Carbon (C): 63.52%

-

Hydrogen (H): 3.55%

-

Nitrogen (N): 32.92%

Protocol:

-

Sample Preparation: Accurately weigh 1-2 mg of the dry sample into a tin capsule.

-

Instrumentation: Use a calibrated CHN elemental analyzer.

-

Analysis: Run the sample in triplicate. The instrument will automatically perform the combustion and detection.

-

Data Analysis: Compare the average experimental percentages to the theoretical values. A deviation of ≤ 0.4% is generally considered acceptable and confirms the elemental composition.

Part 3: Physicochemical Characterization

Understanding the physical properties of a compound is critical for formulation, storage, and handling. Thermal analysis techniques are central to this characterization.[13][14]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions or glass transitions.[15]

Principle & Causality: As the sample is heated, it undergoes thermal events. Melting is an endothermic process that appears as a distinct peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point. A sharp melting peak is indicative of a highly crystalline and pure substance. The presence of impurities typically broadens the peak and lowers the melting point.[15]

Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and crimp it with a lid.

-

Instrumentation: Use a calibrated DSC instrument.

-

Acquisition Parameters:

-

Temperature Program: Heat from 25 °C to a temperature well above the expected melt (e.g., 250 °C).

-

Heating Rate: A standard rate of 10 °C/min.

-

Atmosphere: Purge with nitrogen gas (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: Analyze the thermogram to determine the onset temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[16] It is used to assess thermal stability and decomposition temperature.[17]

Principle & Causality: As the sample is heated, it will eventually reach a temperature at which it begins to decompose, resulting in a loss of mass. The TGA curve plots mass percentage versus temperature, and the onset of mass loss indicates the beginning of thermal decomposition. This is crucial for determining the maximum temperature the material can withstand during processing or storage.[17]

Protocol: Thermal Stability by TGA

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrumentation: Use a calibrated TGA instrument.

-

Acquisition Parameters:

-

Temperature Program: Heat from 25 °C to a high temperature (e.g., 600 °C).

-

Heating Rate: A standard rate of 10 °C/min.

-

Atmosphere: Purge with nitrogen gas (e.g., 50 mL/min).

-

-

Data Analysis: Examine the TGA curve for the onset temperature of significant weight loss, which defines the decomposition temperature (T_d).

Conclusion

The comprehensive characterization of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile requires an orthogonal, multi-technique approach. By integrating data from NMR, MS, and FTIR for structural confirmation, HPLC and Elemental Analysis for purity and compositional verification, and DSC/TGA for physicochemical assessment, a complete and reliable profile of the compound can be established. This rigorous analytical package ensures the material's identity, quality, and suitability for its intended research or development application, adhering to the principles of scientific integrity and robust validation.

References

-

U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. Retrieved from [Link]

-

Stoli Chem. (2020). Pyridine Chemisorption analysis service for characterisation of acid sites. Retrieved from [Link]

-

Bannach, G. (2020). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Processes, 8(11), 1469. Retrieved from [Link]

-

Gab-Allah, M. A., et al. (2014). Thermal Analysis of Pharmaceuticals. ResearchGate. Retrieved from [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

- Abdellattif, M. H., & Abdel-Hafez, S. H. (2015). Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 116-128.

-

Gross, G. A., & Grüter, U. M. (2000). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 48(9), 4220-4226. Retrieved from [Link]

-

Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065-2067. Retrieved from [Link]

-

Picul, S., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3656. Retrieved from [Link]

-

Bernstein, M. P., et al. (2002). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 576(2), 1115. Retrieved from [Link]

-

ResolveMass. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

DelveInsight. (2023). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

-

Shishov, A., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(23), 7175. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of imidazole derivative (IMD) in D6-DMSO. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

-

La Mar, G. N., & Walker, F. A. (1973). A proton nuclear magnetic resonance study of imidazole-iron bonding in low-spin ferric complexes with synthetic porphyrins. Journal of the American Chemical Society, 95(20), 6809-6810. Retrieved from [Link]

-

LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

ResearchGate. (2018). Hemilability of 2-(1H-imidazol-2-yl)pyridine and 2-(oxazol-2-yl)pyridine ligands: Imidazole and oxazole ring Lewis basicity, Ni(II)/Pd(II) complex structures and spectra. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(1H-Imidazol-2-yl)-pyridine. PubChem Compound Database. Retrieved from [Link]

-

Antoci, V., et al. (2021). Hybrid Pyridine Bis-Anthracene-Imidazolium Salt: NMR Studies on Zn-Acetate Complexation. Molecules, 26(18), 5585. Retrieved from [Link]

-

ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

-

Eckenrode, B. A., & Glish, G. L. (1991). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Analytical Chemistry, 63(4), 353-358. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Retrieved from [Link]

-

RSC Publishing. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]

-

ResearchGate. (1982). 1H NMR studies of some imidazole ligands coordinated to Co(III). Retrieved from [Link]

-

ProQuest. (2018). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino.... Retrieved from [Link]

-

Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Current Synthetic and Systems Biology, 5(1), 135. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

ResearchGate. (2023). The representative of FTIR spectrum of the nitrile-functionalized of 3.Br benzimidazolium salt. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from [Link]

-

YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. fda.gov [fda.gov]

- 3. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. researchgate.net [researchgate.net]

- 14. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 15. tainstruments.com [tainstruments.com]

- 16. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

Application Notes and Protocols for 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile in Material Science

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the dynamic field of material science, the rational design and synthesis of functional materials with tailored properties are of paramount importance. The organic ligand 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile has emerged as a promising building block for the construction of advanced materials, including coordination polymers and metal-organic frameworks (MOFs). This molecule, with the chemical formula C₉H₆N₄ and a molecular weight of 170.17 g/mol , possesses a unique combination of structural and electronic features that make it an attractive candidate for a variety of applications.

The structure of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile incorporates a pyridine ring and an imidazole ring, both of which are excellent coordinating moieties for metal ions. The nitrogen atoms in both rings can act as Lewis bases, enabling the formation of stable coordination bonds with a wide range of metal centers. Furthermore, the nitrile group (-CN) at the 4-position of the pyridine ring introduces an additional functional site that can participate in post-synthetic modification, act as a hydrogen bond acceptor, or influence the electronic properties of the resulting material. The imidazole ring, in particular, is a versatile component known for its ability to coordinate with various metal ions and interact with organic molecules through intermolecular forces, making it a valuable recognition moiety in supramolecular chemistry.[1]

This technical guide provides detailed application notes and experimental protocols for the utilization of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile in the synthesis of functional materials. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, to empower researchers in their exploration of novel materials with applications in areas such as luminescence, sensing, and catalysis.

Core Properties and Handling

A summary of the key properties of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile is provided in the table below.

| Property | Value | Source |

| CAS Number | 158020-84-9 | [2] |

| Molecular Formula | C₉H₆N₄ | [2] |

| Molecular Weight | 170.17 g/mol | [2] |

| Appearance | Typically a solid | - |

| Purity | Commercially available with ≥95% purity | [2] |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | General laboratory practice |

Safety Precautions: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Application in Luminescent Materials: Coordination Polymers

The unique electronic structure of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile, arising from the conjugation between the pyridine and imidazole rings, makes it an excellent ligand for the construction of luminescent coordination polymers. When coordinated to suitable metal ions, particularly those with d¹⁰ electronic configurations such as Zn(II) and Cd(II), the resulting materials can exhibit strong fluorescence or phosphorescence. The emission properties can be tuned by the choice of the metal ion, the coordination geometry, and the presence of other co-ligands.

The nitrile functionality can also play a role in modulating the luminescent properties of the resulting coordination polymers. Its electron-withdrawing nature can influence the energy levels of the ligand's molecular orbitals, potentially leading to shifts in the emission wavelength.

Protocol 1: Solvothermal Synthesis of a Luminescent Zinc(II) Coordination Polymer

This protocol describes a general method for the solvothermal synthesis of a luminescent coordination polymer using 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile and zinc nitrate hexahydrate. Solvothermal synthesis is a widely used technique for the preparation of crystalline coordination polymers and MOFs, as the elevated temperature and pressure can facilitate the dissolution of precursors and promote the growth of high-quality single crystals.

Workflow for Solvothermal Synthesis

Caption: Workflow for the solvothermal synthesis of a luminescent coordination polymer.

Materials:

-

2-(1H-imidazol-1-yl)pyridine-4-carbonitrile (0.1 mmol, 17.02 mg)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.75 mg)

-

N,N-Dimethylformamide (DMF), 5 mL

-

Ethanol, 5 mL

-

Teflon-lined stainless steel autoclave (23 mL capacity)

Procedure:

-

In a 20 mL glass vial, dissolve 17.02 mg (0.1 mmol) of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile in 5 mL of DMF.

-

In a separate vial, dissolve 29.75 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of ethanol.

-

Combine the two solutions in the Teflon liner of a 23 mL stainless steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

-

Allow the autoclave to cool slowly to room temperature at a rate of 0.1 °C/min.

-

After cooling, open the autoclave and collect the resulting crystals by filtration.

-

Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

-

Dry the crystals under vacuum at 60 °C for 12 hours.

Self-Validation and Expected Outcomes:

-

Crystal Formation: The formation of colorless, block-shaped crystals is expected. The yield will vary depending on the specific conditions, but a moderate yield is anticipated.

-

Characterization:

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method to determine the crystal structure, confirming the coordination of the ligand to the zinc centers and revealing the dimensionality of the polymer.

-

Powder X-ray Diffraction (PXRD): The PXRD pattern of the bulk material should match the pattern simulated from the single-crystal data, confirming the phase purity of the product.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should show characteristic peaks for the ligand, with shifts in the pyridine and imidazole ring vibration frequencies upon coordination to the metal. The C≡N stretching frequency (typically around 2230 cm⁻¹) should also be observable.

-

Thermogravimetric Analysis (TGA): TGA will determine the thermal stability of the coordination polymer and identify the loss of any coordinated or guest solvent molecules.

-

Photoluminescence (PL) Spectroscopy: The resulting zinc(II) coordination polymer is expected to exhibit luminescence in the solid state at room temperature. The emission maximum will be dependent on the exact coordination environment and intermolecular interactions. Excitation and emission spectra should be recorded to determine the photophysical properties.

-

Application in Metal-Organic Frameworks (MOFs) for Sensing

The porous nature of MOFs, combined with the functional groups of their organic linkers, makes them excellent candidates for chemical sensing applications. The imidazole and pyridine nitrogen atoms, along with the nitrile group of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile, can act as recognition sites for various analytes, including metal ions and small organic molecules. Upon binding of an analyte, the photophysical properties of the MOF, such as its fluorescence, can be altered, providing a detectable signal. Imidazole-based MOFs have been successfully employed for the detection of nitroaromatic compounds and metal ions.[1]

Protocol 2: Synthesis of a MOF for Cation Sensing

This protocol outlines the synthesis of a MOF using 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile and a metal salt, followed by a procedure to evaluate its potential for sensing metal cations in solution.

Workflow for MOF-Based Sensing

Caption: General workflow for the application of a MOF in cation sensing.

Materials:

-

Synthesized and activated MOF from Protocol 1.

-

A series of metal salt solutions (e.g., Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, etc.) of known concentrations in a suitable solvent (e.g., ethanol or water).

-

Control solvent (the same solvent used for the metal salt solutions).

-

Fluorometer.

Procedure:

-

MOF Activation: Before the sensing experiment, it is crucial to activate the MOF to remove any guest molecules from its pores that might interfere with analyte binding. This is typically achieved by soaking the as-synthesized MOF in a volatile solvent like dichloromethane or acetone for several days, followed by heating under vacuum.

-

Preparation of MOF Dispersion: Disperse a small, accurately weighed amount of the activated MOF (e.g., 1 mg) in a known volume of the chosen solvent (e.g., 10 mL) in a cuvette. Sonicate the mixture for a few minutes to obtain a fine and stable suspension.

-

Baseline Fluorescence Measurement: Record the fluorescence emission spectrum of the MOF dispersion. This will serve as the baseline.

-

Titration with Metal Ions: a. Add a small aliquot (e.g., 10 µL) of a specific metal ion solution to the MOF dispersion in the cuvette. b. Gently mix the solution and allow it to equilibrate for a few minutes. c. Record the fluorescence emission spectrum. d. Repeat steps 4a-4c with increasing concentrations of the metal ion to observe the dose-dependent response.

-

Selectivity Test: Repeat the experiment with solutions of different metal ions at the same concentration to evaluate the selectivity of the MOF sensor.

-

Data Analysis: Analyze the changes in fluorescence intensity (quenching or enhancement) as a function of the analyte concentration. The Stern-Volmer equation can be used to quantify the quenching efficiency.

Self-Validation and Expected Outcomes:

-

Fluorescence Change: A significant and consistent change in the fluorescence intensity of the MOF dispersion upon the addition of a specific metal ion indicates a sensing event. This could be either fluorescence quenching (a decrease in intensity) or enhancement.

-

Selectivity: The MOF should ideally show a pronounced response to one or a specific group of metal ions while exhibiting minimal or no response to others. This demonstrates the selectivity of the sensor.

-

Sensitivity: By plotting the fluorescence response against the analyte concentration, a calibration curve can be generated, and the limit of detection (LOD) can be calculated. A low LOD indicates high sensitivity.

Future Directions and Advanced Applications

The versatility of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile opens up a wide range of possibilities for the design of novel functional materials. Beyond luminescent and sensing applications, materials derived from this ligand could be explored for:

-

Catalysis: The metal centers within MOFs can act as catalytic sites, and the porous structure can provide size and shape selectivity. The nitrile group could also be post-synthetically modified to introduce catalytically active functionalities.

-

Gas Storage and Separation: By carefully controlling the pore size and surface chemistry of the MOFs, it may be possible to develop materials for the selective adsorption and separation of gases.

-

Drug Delivery: The biocompatibility of some imidazole-based materials and the porous nature of MOFs could be exploited for the encapsulation and controlled release of therapeutic agents.

The protocols and insights provided in this guide serve as a foundation for researchers to explore the exciting potential of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile in the development of next-generation functional materials.

References

-

Ramos, N. L. P., Costa, S. P. G., & Raposo, M. M. M. (2022). A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. Eng. Proc., 27(1), 8. [Link]

Sources

Application Note: Cell-Based Evaluation of Cathepsin S Inhibitors

Targeting the MHC Class II Antigen Presentation Pathway

Introduction: The Biological Imperative

Cathepsin S (CatS) is a lysosomal cysteine protease with a unique physiological profile. Unlike its cousins Cathepsin B and L, which are unstable at neutral pH, CatS retains activity in less acidic environments, allowing it to function in the early endosome and extracellular space. Its primary biological role—and the focal point of this guide—is the critical processing of the MHC Class II-associated invariant chain (CD74).

In Antigen-Presenting Cells (APCs), CatS cleaves the Lip10 (leupeptin-induced peptide, 10 kDa) fragment of the invariant chain into CLIP (Class II-associated invariant chain peptide). This cleavage is the "gatekeeper" step; without it, the MHC II groove remains blocked, preventing antigen loading.

Why Cell-Based Assays?

While biochemical assays (

-

Lysosomal Trapping: Many basic inhibitors accumulate in acidic lysosomes (lysosomotropism), artificially inflating potency.

-

Membrane Permeability: Peptidomimetic inhibitors often struggle to cross the plasma membrane.

-

Functional Redundancy: Confirming that CatS (and not CatB/L) is the enzyme driving the observed phenotype.

This guide details two complementary protocols: a Functional Biomarker Assay (Lip10 Accumulation) and a Target Engagement Assay (Activity-Based Profiling) .

Pathway Visualization

The following diagram illustrates the specific node where CatS inhibitors act, leading to the accumulation of the p10 fragment.

Caption: CatS specifically processes the p10 intermediate (Lip10) to CLIP. Inhibition blocks this step, causing measurable p10 accumulation.[1]

Cell Line Selection & Preparation[2]

Success depends on using cells with high constitutive CatS expression. Do not use standard epithelial lines (e.g., HEK293) unless transfected.

| Cell Line | Type | CatS Expression | Recommended Use |

| Raji | Burkitt's Lymphoma (B-cell) | High (Constitutive) | Gold Standard for Lip10 assays. |

| Daudi | Burkitt's Lymphoma | High | Alternative to Raji. |

| THP-1 | Monocyte (AML) | Moderate (Inducible) | Requires IFN- |

| PBMCs | Primary Cells | Variable | Clinical translation; requires CD19+ gating. |

Culture Conditions:

-

Media: RPMI-1640 + 10% FBS + 1% Pen/Strep.

-

Density: Maintain between

and

Protocol A: Lip10 Accumulation (Functional Biomarker)

Objective: Quantify the accumulation of the CD74 p10 fragment via Western Blot. This is the FDA-accepted pharmacodynamic marker for CatS inhibition.

Reagents

-

Inhibitor: Test compound (dissolved in DMSO).[2]

-

Positive Control: LHVS (Morpholinurea-leucine-homophenylalanine-vinylsulfone) at 100 nM or RO5459072.

-

Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail (Must include PMSF; omit E64 or Leupeptin in the lysis buffer if they interfere with downstream processing, though usually, we add them during lysis to stop the reaction immediately).

-

Primary Antibody: Anti-CD74 (Clone PIN.1 is classic; detects the cytoplasmic tail).

Experimental Workflow

-

Seeding:

-

Seed Raji cells at

cells/mL in 6-well plates (2 mL/well).

-

-

Treatment:

-

Add test compounds (e.g., 0.1 nM – 10

M dose response). -

Include DMSO vehicle control (0% inhibition).

-

Include LHVS (100 nM) as positive control (100% accumulation).

-

Incubation: 6 to 24 hours (p10 accumulation is slow; 18h is optimal).

-

-

Harvest & Lysis:

-

Collect cells, centrifuge (300 x g, 5 min), wash 1x PBS.

-

Lyse pellets in 100

L ice-cold RIPA buffer. Incubate on ice 20 min. -

Centrifuge (14,000 x g, 10 min) to clear debris. Collect supernatant.

-

-

Western Blotting:

-

Analysis:

-

Bands to observe:

-

~33-35 kDa: Full-length Invariant Chain (p33/p35).

-

~10-12 kDa: Lip10 fragment .

-

-

Quantification: Densitometry of p10 band normalized to Actin/GAPDH.

-

Self-Validation Check: The DMSO control should show minimal p10. The LHVS control must show a distinct, heavy band at ~10 kDa.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Verify that the inhibitor physically engages the CatS active site within the live cell.

Principle: Use a fluorescent Activity-Based Probe (ABP) like BMV109 (pan-cathepsin) or a specific CatS-ABP.[4] These probes bind covalently to the active cysteine.[5] If your inhibitor has bound the enzyme, the probe cannot bind. Loss of fluorescence = Target Engagement.

Reagents

-

Probe: BMV109 (Cy5-labeled) or similar vinyl sulfone probe.

-

Reducing Agent: DTT or TCEP (for loading buffer).

Experimental Workflow

-

Treatment (Competition):

-

Seed Raji cells (

cells/mL). -

Treat with Test Inhibitor for 1–4 hours at 37°C.

-

-

Labeling:

-

Add ABP (e.g., 1

M final concentration) directly to the media without washing off the inhibitor. -

Incubate for 1 hour at 37°C.

-

-

Harvest:

-

Wash cells 3x with PBS to remove unbound probe.

-

Lyse in RIPA buffer.

-

-

SDS-PAGE Readout:

-

Run lysate on 12% SDS-PAGE.[2]

-

Do not transfer. Scan the gel directly on a fluorescent typhoon scanner (Cy5 channel).

-

-

Interpretation:

-

CatS runs at ~24-28 kDa (active form).

-

CatB runs at ~30 kDa; CatL at ~25 kDa (bands may overlap; use specific antibodies to confirm if needed, or use specific inhibitors like CA-074Me to block CatB).

-

Result: Disappearance of the ~25 kDa fluorescent band indicates the inhibitor successfully blocked the active site.

-

Data Analysis & Troubleshooting

Visualizing the Workflow

Caption: Dual workflow allowing for both functional validation (Lip10) and physical target engagement (ABP).

Troubleshooting Table

| Issue | Probable Cause | Solution |

| No p10 band in Positive Control | Low expression or poor transfer. | Switch to Raji cells; use Tricine gels; ensure 0.2 |

| High p10 in Vehicle Control | Cell stress or high density. | Keep cell density < |

| Inhibitor works in lysate but not cell | Poor permeability. | The compound is likely not crossing the membrane or is P-gp substrate. |

| ABP Signal is smeared | Proteolysis during lysis. | Work strictly on ice; add competitive protease inhibitors (PMSF) after probe labeling step during lysis. |

References

-

Riese, R. J., et al. (1996). Essential role for cathepsin S in MHC class II-associated invariant chain processing and peptide loading.[2][6][7][8] Immunity, 4(4), 357-366.

-

Guidotti, G., et al. (2015). Cathepsin S inhibition suppresses autoimmune-triggered inflammatory responses in macrophages. Biochemical Pharmacology.

-

Verdoes, M., et al. (2013). Improved quenched fluorescent probe for imaging of cysteine cathepsin activity.[4][9][10][11] Journal of the American Chemical Society, 135(39), 14726–14730.

-

BPS Bioscience. Cathepsin S Inhibitor Screening Assay Kit Protocol.

-

Roche Clinical Data. (2014). Pharmacodynamic Monitoring of RO5459072 (Lip10 accumulation). Clinical & Translational Science.[12]

Sources

- 1. Cathepsin S inhibition suppresses autoimmune-triggered inflammatory responses in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. research.monash.edu [research.monash.edu]

- 5. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]

- 6. Cathepsin S required for normal MHC class II peptide loading and germinal center development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Essential role for cathepsin S in MHC class II-associated invariant chain processing and peptide loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A non-peptidic cathepsin S activity-based probe for noninvasive optical imaging of tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing HPLC method for 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile analysis

This guide serves as a specialized technical resource for the HPLC analysis of 2-(1H-imidazol-1-yl)pyridine-4-carbonitrile . It is designed for analytical chemists and formulation scientists requiring high-precision separation of this intermediate, often encountered in the synthesis of xanthine oxidase inhibitors (e.g., Topiroxostat analogs).

The content is structured to address the specific physicochemical challenges of this molecule: the basicity of the imidazole/pyridine core, the polarity of the nitrile group, and the potential for peak tailing due to silanol interactions.

Part 1: Analytical Strategy & Core Methodology

The Physicochemical Challenge

The analyte features two distinct nitrogen-containing heterocycles.[1][2][3][4] The imidazole ring (pKa ~6.9) and the pyridine ring (pKa ~5.[5]2) create a basic center that readily interacts with free silanols on silica-based columns, leading to severe peak tailing. However, the nitrile group (-CN) at position 4 is electron-withdrawing, which slightly lowers the basicity of the pyridine ring but increases the molecule's polarity.

Optimization Goal: Suppress silanol interactions while maintaining sufficient retention for the polar nitrile moiety.

Method Development Workflow

The following decision tree outlines the logical progression for optimizing the method based on peak shape and retention behavior.

Figure 1: Decision tree for optimizing HPLC separation of imidazole-pyridine derivatives, focusing on peak symmetry and retention.

Part 2: Recommended Starting Conditions

Based on the structural analogs (e.g., Topiroxostat intermediates) and general imidazole chromatography, the following "Standard Operating Procedure" provides the highest probability of success.

| Parameter | Recommended Condition | Technical Rationale |

| Column | C18 (L1) , 4.6 x 150 mm, 3.5 µm or 5 µm. (Recommended: Waters XBridge or Agilent Zorbax Eclipse Plus) | High-purity silica with extensive end-capping is required to minimize secondary interactions with the basic imidazole nitrogen. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Low pH ensures the imidazole/pyridine nitrogens are fully protonated (ionized), preventing them from interacting with residual silanols. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than methanol for nitrogenous heterocycles. |

| Gradient | 0-2 min: 5% B (Isocratic)2-15 min: 5% → 60% B15-20 min: 60% B | The initial isocratic hold aids in retaining the polar nitrile group before the gradient elutes the aromatic core. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C - 40°C | Slightly elevated temperature improves mass transfer, sharpening the peak of the basic analyte. |

| Detection | UV @ 270 nm | The conjugated pyridine-imidazole system typically absorbs strongly between 260-280 nm. |

| Injection Vol | 5 - 10 µL | Keep volume low to prevent solvent effects on early eluting peaks. |

Part 3: Troubleshooting & FAQs

Q1: My analyte peak is tailing significantly (Tailing Factor > 1.8). How do I fix this?

Diagnosis: This is the most common issue with imidazole derivatives. The basic nitrogen atoms are interacting with acidic silanol groups on the stationary phase column packing. Corrective Actions:

-

Add Triethylamine (TEA): Add 0.1% TEA to the aqueous mobile phase. TEA acts as a "sacrificial base," binding to silanols preferentially over your analyte. Note: Adjust pH to 3.0 after adding TEA.

-

Increase Buffer Strength: Increase the phosphate buffer concentration from 20 mM to 50 mM. Higher ionic strength suppresses the ion-exchange mechanism causing the tailing.

-

Switch Column Technology: If using a standard C18, switch to a "Hybrid Particle" column (e.g., Waters XBridge or Phenomenex Kinetex EVO). These are designed to be stable at high pH and have virtually no silanol activity.

Q2: The retention time is shifting between runs. What is happening?

Diagnosis: The analyte's ionization state is fluctuating. The pKa of the imidazole ring is likely near neutral (approx. 6.0–7.0).[2] If your mobile phase pH is near the pKa (e.g., pH 6.0), small changes in buffer preparation or temperature will cause massive shifts in retention (retention varies drastically between the ionized and neutral forms). Corrective Actions:

-

Move away from the pKa: Operate at pH 3.0 (fully protonated, robust) or pH 8.5 (fully neutral, robust, requires hybrid column).

-

Check Temperature: Ensure the column oven is stable. A +/- 1°C shift can alter the pKa/pH balance inside the column.

Q3: Can I use Methanol instead of Acetonitrile?

Analysis: Yes, but with caveats.

-

Selectivity: Methanol is a protic solvent and may offer different selectivity if you are separating the nitrile from a hydrolysis byproduct (e.g., the amide).

-

Pressure: Methanol generates higher backpressure.

-

Peak Shape: For basic nitrogen compounds, Acetonitrile usually yields sharper peaks. If you must use Methanol, ensure your buffer strength is adequate (>25 mM).

Q4: I see a small impurity peak growing over time in my standard solution. Is the nitrile unstable?

Diagnosis: Nitriles (-CN) can hydrolyze to amides (-CONH2) and subsequently to carboxylic acids (-COOH), especially in acidic or basic aqueous solutions over time. Corrective Actions:

-

Sample Diluent: Do not store standards in the mobile phase (acidic buffer) for long periods. Prepare standards in 100% Acetonitrile or a 90:10 ACN:Water mix to minimize hydrolysis.

-

Auto-sampler Temperature: Keep the auto-sampler at 4°C to slow down hydrolysis kinetics.

-

Fresh Prep: Prepare standards daily.

Q5: What is the best wavelength for detecting low-level impurities?

Guidance: While 270 nm is good for the main assay, impurities (like the imidazole starting material) may have different maxima.

-

Recommendation: Use a Diode Array Detector (DAD) to scan from 200–400 nm.

-

Imidazole Precursors: Often absorb lower, around 210–220 nm .

-

Strategy: If quantifying the imidazole starting material, use 215 nm .[6] For the main nitrile product, use 270 nm .

References

-

Vertex AI Search. (2025). Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate (CN106033079B). Google Patents. Link

-

National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed Central. Link

-

Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Helix Chromatography Applications. Link

-

International Journal of Pharmaceutical Sciences and Drug Research. (2023). Development and Validation of Stability Indicating HPLC Method for the Quantitative Determination of Topiroxostat. IJPSDR. Link

-

Sigma-Aldrich. (n.d.). 2-(1H-Imidazol-4-yl)pyridine hydrochloride Product Information. Merck KGaA. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry [mdpi.com]

- 3. connectjournals.com [connectjournals.com]

- 4. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

- 6. researchgate.net [researchgate.net]

Validation & Comparative

Comparing the efficacy of different imidazopyridine isomers as kinase inhibitors

[1][2][3]

Executive Summary

The imidazopyridine scaffold is a "privileged structure" in medicinal chemistry, extensively utilized to target the ATP-binding pocket of protein kinases. However, the specific isomeric arrangement of nitrogen atoms within this bicyclic core dictates its hydrogen-bonding vectors, metabolic stability, and ultimately, its kinase selectivity profile.